2-(2-((4-Butylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
Beschreibung
Eigenschaften
CAS-Nummer |
522629-47-6 |
|---|---|
Molekularformel |
C20H22IN3O |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C20H21N3O.HI/c1-2-3-6-16-9-11-19(12-10-16)22-20(24)15-23-14-18-8-5-4-7-17(18)13-21-23;/h4-5,7-14H,2-3,6,15H2,1H3;1H |
InChI-Schlüssel |
JRXQLVWQQRFWFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthetic routes and reaction conditions for SALOR-INT L172413-1EA involve the reaction of 2-(4-butylanilino)-2-oxoethyl with phthalazin-2-ium iodide. The specific reaction conditions, such as temperature, solvents, and catalysts, are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety protocols .
Analyse Chemischer Reaktionen
Synthetic Formation and Key Reaction Steps
The compound is synthesized via a multi-step process involving:
a. Phthalazine Core Formation
-
Base-catalyzed cyclization of precursor diamines or condensation reactions to construct the bicyclic phthalazine scaffold.
b. Amidation
-
Reaction of the phthalazine intermediate with 4-butylphenyl isocyanate or activated carbonyl derivatives to introduce the (4-butylphenyl)amino-2-oxoethyl group.
c. Quaternization
-
Alkylation of the phthalazine nitrogen using iodomethane or similar agents to form the phthalazin-2-ium iodide salt.
Nucleophilic Substitution Reactions
The iodide counterion and electrophilic sites enable substitution:
| Reaction Type | Conditions | Products | Mechanistic Insight |
|---|---|---|---|
| Halide Displacement | AgNO₃ in polar aprotic solvents | Replacement of I⁻ with NO₃⁻ or other anions | I⁻ acts as a leaving group. |
| Aromatic Substitution | Electrophilic reagents (e.g., HNO₃) | Nitro- or sulfonamide derivatives | Directed by electron-rich phthalazine ring. |
Redox Reactions
The oxoethyl and aromatic moieties participate in reduction/oxidation:
a. Reduction
-
Sodium Borohydride (NaBH₄): Reduces the oxoethyl group (–CO–) to a hydroxyl (–CHOH–) or methylene (–CH₂–) group, altering solubility and reactivity.
-
Catalytic Hydrogenation: Targets the phthalazine ring, potentially saturating the N-heterocycle.
b. Oxidation
-
KMnO₄/H⁺: Oxidizes the butylphenyl side chain to carboxylic acids or ketones, depending on conditions.
Cyclization and Intramolecular Reactions
Under thermal or acidic conditions, the compound undergoes cyclization:
a. Intramolecular Dehydration
-
Heating in DMSO or MeOH induces cyclization, forming fused imidazo-thiazolium structures (Fig. 1A) .
-
Mechanism: N-alkylation followed by loss of water generates a five-membered ring .
b. Triiodide Formation
-
Prolonged storage in iodide-rich environments converts the monomeric salt into triiodide derivatives (e.g., 5a–f in PMC studies) .
Acid-Base Reactivity
The amino and phthalazinium groups confer pH-dependent behavior:
| Condition | Protonation Site | Structural Change |
|---|---|---|
| Acidic (pH < 4) | Butylphenylamino group (–NH–) | Protonation enhances water solubility |
| Basic (pH > 10) | Phthalazinium nitrogen | Deprotonation restores neutral phthalazine |
Cross-Coupling Reactions
The iodide ion facilitates metal-catalyzed couplings:
-
Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides modifies the butylphenyl group.
-
Suzuki-Miyaura: Introduces aryl/vinyl groups to the phthalazine ring using boronic acids.
Thermal Decomposition
At elevated temperatures (>200°C):
-
Primary Pathway: Cleavage of the oxoethyl linker, releasing phthalazin-2-ium and butylphenylurea fragments.
-
Secondary Pathway: Degradation of the butyl chain into volatile hydrocarbons.
Wissenschaftliche Forschungsanwendungen
SALOR-INT L172413-1EA has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving SALOR-INT L172413-1EA includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of SALOR-INT L172413-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Substituent Effects: The 4-butylphenyl group in the target compound introduces a long alkyl chain, increasing lipophilicity (logP) compared to methyl-substituted analogs. This enhances membrane permeability but may reduce aqueous solubility . Methyl-substituted analogs (e.g., 2,5-dimethylphenyl) prioritize steric and electronic modulation.
Molecular Weight and Formula :
- The butyl-substituted derivative has a higher molecular weight (~446.26 g/mol) compared to methyl-substituted analogs (419.26 g/mol), reflecting the addition of four carbons and eight hydrogens in the substituent.
Positional Isomerism: Compounds with 2,3-dimethylphenyl (CAS: 522629-42-1) and 2,4-dimethylphenyl (CAS: 4336-02-1) groups exhibit positional isomerism, which can alter electronic distribution and intermolecular interactions.
Research Implications and Limitations
While the provided evidence lacks explicit experimental data (e.g., binding affinities, solubility metrics), structural analysis allows for informed inferences:
- Synthetic Utility: The butyl-substituted derivative may serve as a precursor for hydrophobic prodrugs or catalysts in non-polar solvents.
- Biological Relevance : Methyl-substituted analogs might be preferred in applications requiring rapid cellular uptake due to balanced lipophilicity and solubility .
Critical Gap: No comparative pharmacological or stability studies are cited in the evidence, highlighting the need for targeted research to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2-((4-Butylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling phthalazine derivatives with 4-butylphenyl isocyanate or its analogs under anhydrous conditions. Key steps include:
- Step 1 : Reacting phthalazin-2-ium precursors with 4-butylphenylamine in the presence of a coupling agent (e.g., EDCI or DCC) in dichloromethane at 0–5°C .
- Step 2 : Quaternization with methyl iodide in acetonitrile at 60°C for 12 hours .
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. HPLC (C18 column, acetonitrile/water gradient) confirms purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography resolves the iodide counterion placement and confirms the phthalazin-2-ium core .
- NMR : H NMR (DMSO-d6) shows distinct peaks: δ 8.7–9.2 ppm (phthalazine protons), δ 7.3–7.6 ppm (aryl groups), and δ 0.8–1.6 ppm (butyl chain) .
- Mass spectrometry : ESI-MS in positive mode confirms the molecular ion [M-I] at m/z 376.2 .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology :
- Solubility : Sparingly soluble in water (<1 mg/mL), highly soluble in DMSO (>50 mg/mL). Stability tested via UV-Vis (λ = 280 nm) over 72 hours in PBS (pH 7.4) shows <5% degradation .
- Storage : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodology :
- DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases), using crystal structures from the PDB (e.g., 3QKK) .
- Validation : Compare computational binding affinities with experimental SPR or ITC data .
Q. What strategies resolve contradictions in spectroscopic or biological activity data?
- Methodology :
- Data triangulation : Cross-validate NMR/XRD results with independent synthetic batches .
- Biological assays : Replicate enzyme inhibition assays (e.g., IC50) under standardized conditions (pH, temperature) to address variability .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (acetonitrile vs. DMF), and catalyst load (0.1–1 mol%) to identify robust parameters .
- Green chemistry : Substitute toxic solvents with ionic liquids (e.g., [HMIm]BF4) to improve efficiency and reduce waste .
Key Considerations for Experimental Design
- Controlled variables : Temperature, solvent purity, and inert atmosphere (N2/Ar) are critical for reproducibility .
- Negative controls : Include phthalazine and 4-butylphenylamine analogs to rule off-target effects in biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
